3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one
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Overview
Description
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of a methoxy group on the phenyl ring and a naphthyl group on the prop-2-en-1-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 2-acetylnaphthalene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours until the formation of the desired chalcone is complete.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory, anticancer, and antimicrobial properties. It is studied for its ability to inhibit various enzymes and signaling pathways involved in disease progression.
Material Science: The compound is used in the development of organic semiconductors and light-emitting materials. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronic devices.
Biological Research: The compound is used as a probe to study various biological processes, including protein-ligand interactions and cellular signaling pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to the suppression of pro-inflammatory cytokines and mediators.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)-1-(2-naphthyl)prop-2-en-1-one: Similar structure with a hydroxy group instead of a methoxy group.
3-(4-Chlorophenyl)-1-(2-naphthyl)prop-2-en-1-one: Similar structure with a chlorine atom instead of a methoxy group.
3-(4-Nitrophenyl)-1-(2-naphthyl)prop-2-en-1-one: Similar structure with a nitro group instead of a methoxy group.
Uniqueness
3-(4-Methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity The methoxy group is an electron-donating group, which can enhance the compound’s ability to participate in electrophilic substitution reactions
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-22-19-11-6-15(7-12-19)8-13-20(21)18-10-9-16-4-2-3-5-17(16)14-18/h2-14H,1H3/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRSPMIFYIXSS-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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